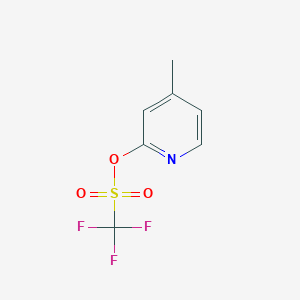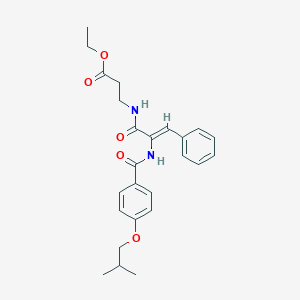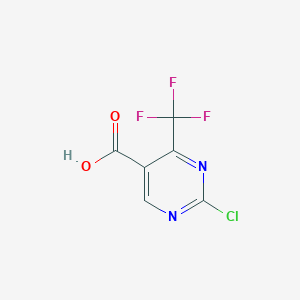![molecular formula C14H9BrN4O2 B222270 4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid CAS No. 167413-66-3](/img/structure/B222270.png)
4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid is a chemical compound that has gained attention for its potential applications in scientific research. This compound is also known as PTAEDA and is a member of the family of thiophene carboxylic acids. Its unique chemical structure has led to studies exploring its synthesis, mechanism of action, and potential applications in various fields of research.
作用機序
The mechanism of action of PTAEDA is not fully understood. However, studies have shown that it can act as a ligand for metal ions and can form complexes with these ions. These complexes have been studied for their potential applications in catalysis and other chemical reactions.
Biochemical and Physiological Effects:
Studies have also explored the biochemical and physiological effects of PTAEDA. It has been shown to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases. PTAEDA has also been studied for its potential use in the development of new drugs.
実験室実験の利点と制限
One of the advantages of using PTAEDA in lab experiments is its unique chemical structure, which allows for the synthesis of new materials with unique properties. However, one limitation is that the synthesis of PTAEDA can be challenging and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on PTAEDA. One area of interest is in the development of new materials for use in electronic devices. PTAEDA has shown potential as a building block for the synthesis of organic semiconductors, which could be used in the development of new electronic devices. Another area of interest is in the development of new drugs. PTAEDA has been studied for its potential use in the treatment of oxidative stress-related diseases, and further research could lead to the development of new drugs for these conditions.
合成法
The synthesis of PTAEDA involves a series of chemical reactions. The starting material for the synthesis is 2-bromo-3,5,5-trimethyl-6,7-dihydronaphthalene, which is converted into 2-(3,5,5-trimethyl-6,7-dihydronaphthalen-2-yl)acetaldehyde. This intermediate is then reacted with thiophene-2-carboxylic acid to form PTAEDA.
科学的研究の応用
PTAEDA has shown potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new materials. PTAEDA has been studied for its ability to act as a building block for the synthesis of new materials with unique properties. It has also been studied for its potential use in the development of organic semiconductors.
特性
CAS番号 |
167413-66-3 |
|---|---|
分子式 |
C14H9BrN4O2 |
分子量 |
368.5 g/mol |
IUPAC名 |
4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C23H28O2S/c1-14(9-16-11-20(21(24)25)26-13-16)17-12-19-18(10-15(17)2)22(3,4)7-8-23(19,5)6/h9-13H,7-8H2,1-6H3,(H,24,25)/b14-9+ |
InChIキー |
CKCBFSYZMMHVKT-NTEUORMPSA-N |
異性体SMILES |
CC1=CC2=C(C=C1/C(=C/C3=CSC(=C3)C(=O)O)/C)C(CCC2(C)C)(C)C |
SMILES |
CC1=CC2=C(C=C1C(=CC3=CSC(=C3)C(=O)O)C)C(CCC2(C)C)(C)C |
正規SMILES |
CC1=CC2=C(C=C1C(=CC3=CSC(=C3)C(=O)O)C)C(CCC2(C)C)(C)C |
同義語 |
(E)-4-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1 -yl)-2-thiophenecarboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)

![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)



![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)



![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)
![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)